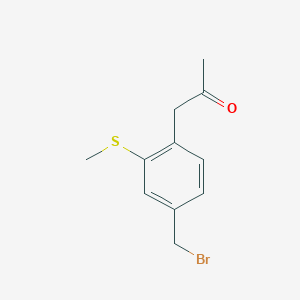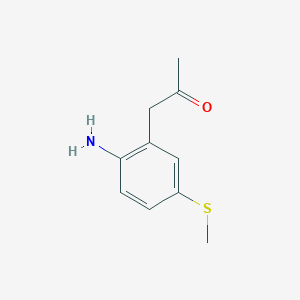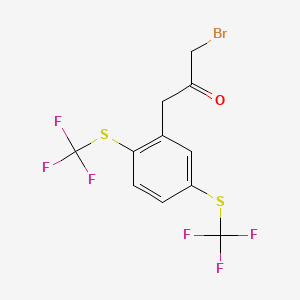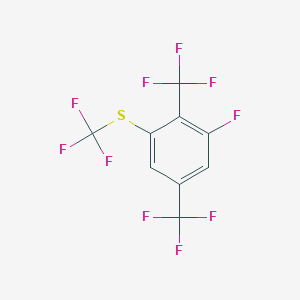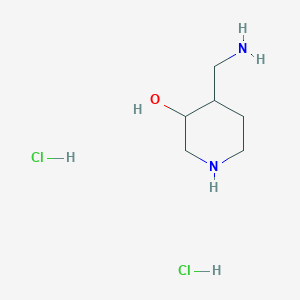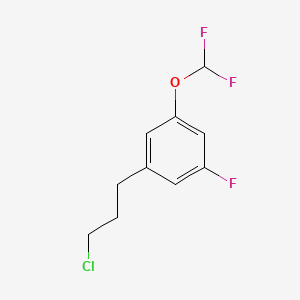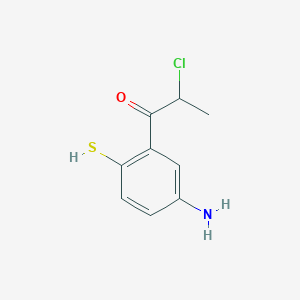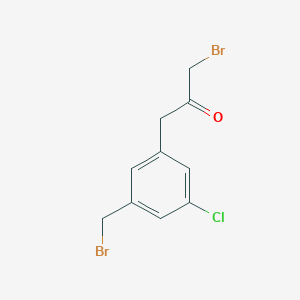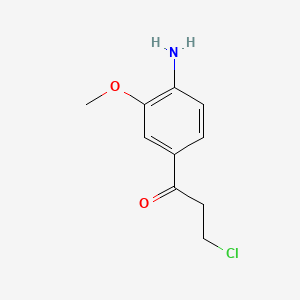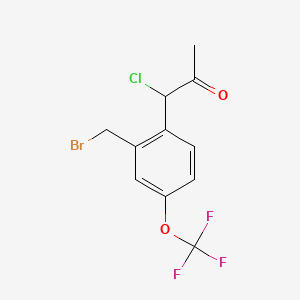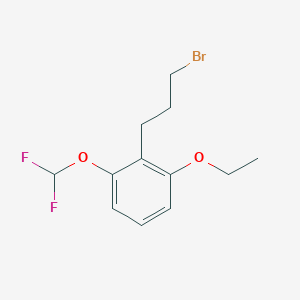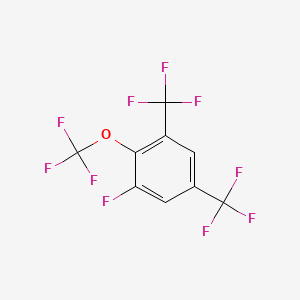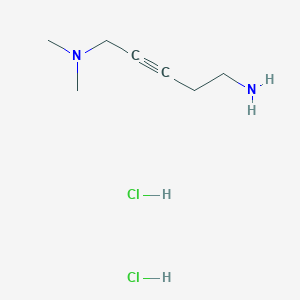
1-Chloro-2,5-diiodo-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-diiodo-3-fluorobenzene is an aromatic compound with the molecular formula C6H2ClFI2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-Chloro-2,5-difluorobenzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogens. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with strong oxidizing agents can yield corresponding quinones.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-diiodo-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. Its iodine atoms make it suitable for use in radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-diiodo-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The electron-withdrawing nature of the halogens influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Chloro-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzenes, such as:
1-Chloro-2,5-difluorobenzene: Similar in structure but with fluorine atoms instead of iodine.
1-Chloro-2,5-diiodobenzene: Lacks the fluorine atom, leading to different chemical properties and uses.
Fluorobenzene: A simpler compound with only one fluorine atom, used as a solvent and in the synthesis of other fluorinated compounds.
Propiedades
Fórmula molecular |
C6H2ClFI2 |
|---|---|
Peso molecular |
382.34 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
Clave InChI |
QQLAKNXZBNWZKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)I)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


